2-Fluoro-6-(trifluoromethyl)pyridin-4-amine
Description
Properties
Molecular Formula |
C6H4F4N2 |
|---|---|
Molecular Weight |
180.10 g/mol |
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4F4N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
ORROUVLQJVYKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Hydrogen Fluoride-Mediated Fluorination
The cornerstone of contemporary synthesis lies in direct fluorination using anhydrous hydrogen fluoride (HF). As detailed in WO2015151116A2, 2-chloro-6-(trichloromethyl)pyridine undergoes HF treatment at 170–190°C under 20–30 kg/cm² pressure, catalyzed by ferric chloride (FeCl₃). The exothermic reaction achieves complete conversion within 18–22 hours, producing 2-fluoro-6-(trifluoromethyl)pyridine with 57–80% yield and >99.9% purity after distillation.
Reaction Conditions:
- Catalyst: FeCl₃ (5 wt% relative to substrate)
- HF Feed Rate: 20 g/hr (continuous) or 264 g (batch)
- Temperature: 170 ± 10°C
- Pressure: 20 ± 5 kg/cm²
Key Advantages:
Product Isolation and Purification
Post-reaction, excess HF and HCl byproducts are scrubbed and recycled. The crude product is neutralized with 5% sodium carbonate, followed by phase separation and distillation. Gas chromatography (GC) monitoring ensures <0.1% residual starting material. Distillation residues containing 2-chloro-6-(difluorochloromethyl)pyridine are cycled back into subsequent batches, minimizing waste.
While the provided sources focus on fluorination, the introduction of the 4-amino group in 2-fluoro-6-(trifluoromethyl)pyridin-4-amine likely involves additional steps not explicitly detailed. Two plausible pathways emerge based on analogous pyridine amination:
Directed C-H Amination
Transition metal-catalyzed C–H activation could enable direct amination at the 4-position. For example, palladium/ligand systems facilitate amination of electron-deficient pyridines under mild conditions. However, the strong electron-withdrawing effects of fluorine and trifluoromethyl groups may necessitate elevated temperatures or specialized directing groups.
Nitration-Reduction Sequence
Electrophilic nitration followed by catalytic hydrogenation represents a viable route:
- Nitration: Introduce a nitro group at position 4 using mixed acid (HNO₃/H₂SO₄)
- Reduction: Convert nitro to amine via H₂/Pd-C or Fe/HCl
This approach mirrors methods used for 2-amino-4-trifluoromethylpyridine synthesis, where nitration occurs regioselectively para to the trifluoromethyl group.
Industrial Process Optimization
Economic and Environmental Metrics
Challenges in 4-Amino Derivative Synthesis
- Regioselectivity: Ensuring exclusive amination at position 4 amidst competing sites
- Functional Group Tolerance: Stability of fluorine and trifluoromethyl groups under nitration/hydrogenation conditions
- Purification: Separating positional isomers (e.g., 3-amino vs. 4-amino)
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMSO or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Coupling Reactions: Palladium catalysts (Pd/C) with boronic acids or esters in the presence of a base, such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield various aminopyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal chemistry, the compound can inhibit certain enzymes by forming strong hydrogen bonds and hydrophobic interactions with the active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine with key analogs, focusing on structural features, molecular properties, and synthetic or commercial availability:
Key Comparative Analysis
Electronic Effects: The trifluoromethyl group in 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine provides stronger electron withdrawal than methyl (in 6-Methyl-4-(trifluoromethyl)pyridin-2-amine) but less than trifluoromethoxy (in 2-Fluoro-6-(trifluoromethoxy)pyridin-4-amine). This impacts reactivity in nucleophilic substitutions or binding interactions .
Synthetic Accessibility :
- High-yield synthetic routes (e.g., 96.79% for 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine in ) suggest that similar methods (e.g., SNAr reactions with amines) may apply to the target compound .
- Derivatives like 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol () highlight the use of carboxaldehyde intermediates for fluorinated pyridine synthesis .
Biological Relevance :
- Pyridine-4-amine derivatives are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The trifluoromethyl group may enhance lipophilicity, improving membrane permeability .
- Pyrimidine analogs (e.g., 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine) are often used in antiviral or anticancer agents, but their activity depends on heterocycle positioning .
Commercial Availability :
- The target compound is listed as discontinued by CymitQuimica, whereas analogs like 2-Chloro-6-(trifluoromethyl)pyridin-4-amine remain available, suggesting market preference for chlorine-substituted variants .
Biological Activity
2-Fluoro-6-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative that has gained attention in medicinal chemistry due to its unique electronic properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFN
- Molecular Weight : Approximately 194.13 g/mol
- Structure : Characterized by a fluorine atom at the second position and a trifluoromethyl group at the sixth position of the pyridine ring.
The strong electron-withdrawing effects of the fluorine substituents enhance the compound's reactivity and stability, making it a valuable candidate for various biological applications.
The biological activity of 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine is primarily attributed to its interactions with specific molecular targets. The electron-withdrawing nature of the fluorine atoms influences its reactivity, allowing it to engage effectively with biological macromolecules. Although detailed interaction studies are ongoing, preliminary findings suggest significant biological effects that warrant further investigation.
Anticancer Activity
Research has indicated that fluorinated pyridines, including 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine, exhibit potential anticancer properties. A study highlighted that compounds with similar structures demonstrated notable cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
TRPV1 Antagonism
In related studies focusing on structure-activity relationships (SAR), compounds bearing similar trifluoromethyl substitutions have been shown to act as potent antagonists of the TRPV1 receptor, which is implicated in pain signaling pathways. For instance, compounds derived from pyridine structures exhibited high binding affinities and significant analgesic effects in neuropathic pain models . While specific data on 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine's TRPV1 activity is limited, its structural similarities suggest potential in this area.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-6-(trifluoromethyl)pyridin-4-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Nucleophilic fluorination : Starting from halogenated pyridine precursors (e.g., 2,6-dichloro-4-aminopyridine), fluorine can be introduced via SNAr (nucleophilic aromatic substitution) using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–150°C) .
- Suzuki-Miyaura coupling : A trifluoromethyl group can be introduced via coupling of a boronic acid derivative with a fluoropyridine intermediate. Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in THF/water mixtures are commonly used .
Critical factors : Temperature, catalyst loading, and solvent polarity significantly affect regioselectivity and yield. For fluorinated intermediates, inert atmospheres (N₂/Ar) are essential to prevent decomposition .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-fluoro-6-(trifluoromethyl)pyridin-4-amine?
Answer:
- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. The chemical shift of the fluorine atom at position 2 typically appears at δ −110 to −120 ppm, while CF₃ groups resonate at δ −60 to −70 ppm .
- X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between the pyridine ring and substituents. Intramolecular hydrogen bonds (e.g., N–H⋯N) are often observed, stabilizing the crystal lattice .
- LC-MS : Validates molecular weight (MW = 210.12 g/mol) and purity. Electrospray ionization (ESI) in positive mode typically generates [M+H]+ peaks at m/z 211.1 .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for fluorinated pyridine derivatives be resolved?
Answer: Contradictions may arise due to dynamic processes (e.g., tautomerism) or crystal-packing effects:
- Variable-temperature NMR : Detects conformational flexibility. For example, broadening of ¹H/¹⁹F signals at low temperatures (−40°C) may indicate hindered rotation .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
- Complementary techniques : Pair X-ray data with solid-state NMR to reconcile differences between solution and solid-state structures .
Q. What strategies optimize the stability of 2-fluoro-6-(trifluoromethyl)pyridin-4-amine under aqueous or acidic conditions?
Answer: Fluorinated pyridines are prone to hydrolysis under harsh conditions:
- pH control : Store in neutral buffers (pH 6–8) to prevent dehalogenation. Acidic conditions (pH < 4) can protonate the amine, accelerating degradation .
- Protecting groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) during reactions involving acids. Deprotection with TFA (trifluoroacetic acid) is efficient and preserves the CF₃ group .
- Lyophilization : Freeze-drying minimizes water content, reducing hydrolysis during long-term storage .
Q. How does the electronic nature of the CF₃ group influence regioselectivity in further functionalization reactions?
Answer: The CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions relative to itself:
- Electrophilic aromatic substitution (EAS) : Nitration or halogenation favors position 5 (meta to CF₃) due to deactivation of adjacent sites .
- Cross-coupling : Suzuki reactions with electron-rich boronic acids proceed efficiently at position 4 (ortho to NH₂), leveraging the activating effect of the amine .
Experimental validation : Use Hammett σ constants (σₚ = 0.54 for CF₃) to predict reactivity trends .
Q. What computational methods are recommended for predicting the biological activity of 2-fluoro-6-(trifluoromethyl)pyridin-4-amine derivatives?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. The CF₃ group enhances binding via hydrophobic interactions .
- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with activity data from analogous compounds .
- ADMET prediction : Tools like SwissADME estimate permeability (LogP = 1.8) and metabolic stability, critical for drug development .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
